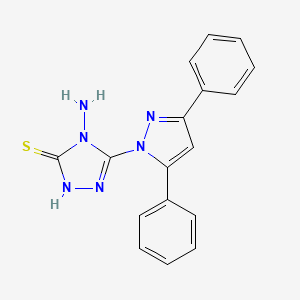

4-amino-5-(3,5-diphenyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-diphenyl-1H-pyrazole derivatives are a class of compounds that have attracted attention due to their diverse biological activities . Some of these derivatives have been shown to be cytotoxic to several human cell lines .

Synthesis Analysis

These derivatives can be synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The structures of all synthesized compounds were characterized by physicochemical properties and spectral means (IR and NMR) .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyrazole ring, which is a common structural unit in many marketed drugs .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives involve a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their physicochemical properties and spectral means (IR and NMR) .Applications De Recherche Scientifique

Antioxidant Activity

The compound’s structure suggests potential antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and damage to cells. Researchers have investigated its radical scavenging activity using methods like the DPPH assay . Further studies could explore its effectiveness in preventing oxidative damage in biological systems.

Anticancer Potential

Given the prevalence of pyrazole derivatives in cancer drugs, this compound warrants exploration as an anticancer agent. In vitro studies on colorectal carcinoma cells (such as RKO cells) have demonstrated cytotoxic properties for some derivatives. For instance, compound 3i exhibited potent scavenging activity with an IC50 of 6.2 ± 0.6 µM and induced apoptosis via p53-mediated pathways . Investigating its efficacy against other cancer cell lines and potential mechanisms of action would be valuable.

Antibacterial and Antifungal Effects

Considering the compound’s heterocyclic structure, it may possess antimicrobial properties. Researchers could assess its activity against bacteria and fungi. Hybrid compounds containing pyrazole moieties have shown promise as antimicrobial agents . Investigating the minimum inhibitory concentration (MIC) and potential targets could provide valuable insights.

Mécanisme D'action

Target of Action

Similar compounds with a pyrazole core have been shown to interact with various cellular targets, including enzymes and receptors .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

It’s known that pyrazole derivatives can affect various biochemical pathways, leading to downstream effects such as apoptosis .

Result of Action

Similar compounds have been shown to induce apoptosis in certain cell lines .

Orientations Futures

Propriétés

IUPAC Name |

4-amino-3-(3,5-diphenylpyrazol-1-yl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6S/c18-22-16(19-20-17(22)24)23-15(13-9-5-2-6-10-13)11-14(21-23)12-7-3-1-4-8-12/h1-11H,18H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUJDGVXXBFONW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2C3=NNC(=S)N3N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5861368.png)

![4-fluoro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5861382.png)

![3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5861390.png)

![2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5861420.png)

![6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5861425.png)